5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one
Description
5-Bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one is a pyridazinone derivative featuring a bromine atom at position 5 and a 2,4-difluorophenylmethoxy group at position 2. The pyridazinone core is a six-membered heterocycle with two adjacent nitrogen atoms, which confers unique electronic and steric properties.
Properties
CAS No. |
565157-36-0 |
|---|---|
Molecular Formula |
C11H7BrF2N2O2 |
Molecular Weight |
317.09 g/mol |
IUPAC Name |
5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7BrF2N2O2/c12-10-9(4-15-16-11(10)17)18-5-6-1-2-7(13)3-8(6)14/h1-4H,5H2,(H,16,17) |
InChI Key |
LPQSHJAUFHNBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC2=C(C(=O)NN=C2)Br |
Origin of Product |
United States |
Biological Activity
5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H10BrF2N3O2
- Molecular Weight : 356.14 g/mol
The presence of the bromine atom and the difluorophenyl group contributes to its unique pharmacological properties.
Research indicates that this compound may exert its biological effects through several pathways:
- Kinase Inhibition : The compound has been studied for its inhibitory effects on various kinases, which play crucial roles in cellular signaling pathways. In particular, it shows potential as a kinase inhibitor with applications in cancer treatment.
- Antiproliferative Activity : Studies have demonstrated that this compound exhibits antiproliferative effects on different cancer cell lines, suggesting its potential as an anticancer agent.
Antiproliferative Effects
A series of experiments were conducted to evaluate the antiproliferative activity of this compound against various cancer cell lines. The results are summarized in the following table:
These findings indicate that the compound has a potent effect on inhibiting cell growth in these cancer types.
Mechanistic Studies
Further mechanistic studies revealed that the compound interacts with specific targets within the cell:
- Target Kinases : The compound was shown to inhibit several key kinases involved in tumor growth and survival, including AKT and mTOR pathways.
- Cell Cycle Arrest : Treatment with this compound led to G1 phase arrest in MCF7 cells, indicating its role in disrupting normal cell cycle progression.
Case Study 1: Breast Cancer Model
In a preclinical model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through activation of caspase pathways.
Case Study 2: Ovarian Cancer Treatment
Another study focused on ovarian cancer cells demonstrated that this compound could reduce tumor growth by approximately 42% when administered at a dosage of 10 mg/kg in vivo. The study emphasized its potential therapeutic application in treating resistant ovarian tumors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key distinguishing features are its pyridazinone core, bromine substitution, and 2,4-difluorophenylmethoxy group. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations
Role of the 2,4-Difluorophenyl Group: In tosufloxacin (), the 2,4-difluorophenyl group at the N-1 position of the quinolone core enhances anti-persister activity against S. aureus. This suggests that the same group in the target compound may improve binding affinity or membrane penetration . In triazole derivatives (), the 2,4-difluorophenyl group stabilizes the thione tautomer, influencing molecular conformation and interactions .
Halogen Substitution Effects: Bromine at position 5 in the target compound may increase steric hindrance and electron-withdrawing effects compared to chlorine in 4-chloro pyridazinone analogs (). This could alter reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .
Pyridazinone vs. However, its dual nitrogen atoms may enable hydrogen bonding with biological targets . Compared to triazoles (e.g., pramiconazole), the pyridazinone core is less likely to participate in metal coordination, which is critical for antifungal azoles .
Spectroscopic Differentiation: IR spectra of the target compound would show a C=O stretch near 1700 cm⁻¹ (pyridazinone) and C-Br vibrations ~600 cm⁻¹. This contrasts with triazoles (), where C=S stretches (~1250 cm⁻¹) and absence of C=O bands confirm tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
